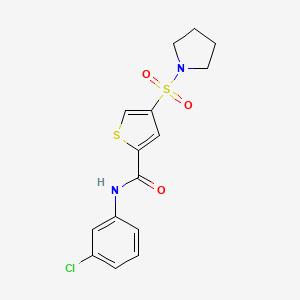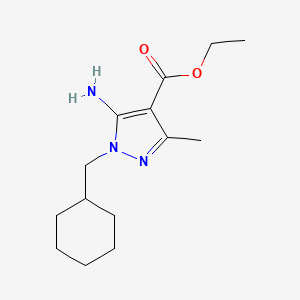![molecular formula C19H21NO5 B5561628 N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene and spiro compounds, similar to N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide, involves complex reactions and methodologies. For instance, the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones demonstrates the intricate processes required to create spiropyrans and related compounds. These syntheses typically involve reactions between lithiated compounds and hydroxybutenolides, followed by further chemical modifications (Baylis et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds within this family is often elucidated through advanced techniques such as X-ray crystallography. For example, the structure determination of certain dioxaspiro undecenones through crystallography highlights the importance of structural analysis in understanding these molecules' chemical behavior (Baylis et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide and similar compounds are diverse. These reactions can include cycloadditions, Prins cascade cyclizations, and reactions with various reagents to synthesize N-protected amino acid esters, highlighting their versatility in organic synthesis (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structures, are crucial for their application in different fields. X-ray crystallography not only helps in determining the molecular structure but also in understanding the physical properties by revealing the crystal packing and intermolecular interactions within the compound (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties of N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide, such as reactivity with different chemical reagents, stability under various conditions, and the potential for chemical modifications, are essential for its application in synthetic chemistry and potentially in pharmaceuticals. The compound's chemical behavior in reactions, such as cycloadditions and cyclizations, underpins its utility in creating a variety of structurally complex and functionally diverse molecules (Liu et al., 2021).
Applications De Recherche Scientifique
Electrochemistry
- Electrochemical Behavior: The electrochemistry of related compounds, such as 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been studied in non-aqueous media. Research by Abou-Elenien et al. (1991) delved into their redox behavior, revealing key products of electrolytic oxidation and reduction processes. This research offers insight into the electrochemical properties of similar spiro compounds (Abou-Elenien et al., 1991).
Synthesis and Applications in Organic Chemistry
- Organic Synthesis: Research by Leisvuori et al. (2008) on the synthesis of base-sensitive oligonucleotides using 1,6-Dioxaspiro[4,4]nonane-2,7-dione demonstrates the utility of spiro compounds in complex organic syntheses. This includes their reaction with alcohols and subsequent applications in anchoring to aminoalkylated resins, highlighting their versatility in organic chemistry (Leisvuori et al., 2008).
Biological and Pharmacological Research
Pheromone Biosynthesis
Fletcher et al. (2002) investigated the biosynthesis of 1,7-dioxaspiro[5.5]undecane in the olive fruit fly. Their research demonstrates the complexity of monooxygenase-mediated processes in assembling such compounds and their role in biological systems (Fletcher et al., 2002).
Antimicrobial Agents
A study by Azab et al. (2017) on Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles revealed their potential as antimicrobial agents. This research underscores the pharmacological relevance of such spiro compounds in developing new treatments (Azab et al., 2017).
Alzheimer's Disease Treatment
Research by Fernández-Bachiller et al. (2012) on tacrine-4-oxo-4H-chromene hybrids illustrates the therapeutic potential of these compounds in treating Alzheimer’s Disease. Their study highlights the multifunctional properties of these hybrids, such as inhibiting cholinesterases and possessing antioxidant properties (Fernández-Bachiller et al., 2012).
HIV-1 Integrase Inhibition
Shults et al. (2007) synthesized spiroundecane(ene) derivatives and evaluated their ability to inhibit HIV-1 integrase. Their findings offer a new perspective on the design of therapeutic agents based on this chemotype for HIV treatment (Shults et al., 2007).
Propriétés
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c21-15-11-17(25-16-4-2-1-3-14(15)16)18(22)20-13-5-8-24-19(12-13)6-9-23-10-7-19/h1-4,11,13H,5-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLZBNTARYGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)